molecular formula C10H4BrF3O4 B2673276 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid CAS No. 2379918-53-1

7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid

Cat. No. B2673276
CAS RN: 2379918-53-1
M. Wt: 325.037
InChI Key: WBJRHFUIIISLTP-UHFFFAOYSA-N
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Description

7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 2379918-53-1 . It has a molecular weight of 325.04 . The IUPAC name for this compound is 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is 1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16) . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid and its derivatives has primarily focused on their synthesis and potential biological activities. For instance, Kumari et al. (2019) reported the synthesis of biologically significant benzofuran aryl ureas and carbamates starting from bromo salicylaldehyde, leading to compounds with antimicrobial activities (Kumari et al., 2019). Similarly, Sanjeeva et al. (2021) detailed the preparation of a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, demonstrating their utility in generating novel compounds with antimicrobial properties against various bacterial strains (Sanjeeva et al., 2021).

Advanced Materials Development

Beyond biomedical applications, derivatives of 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid have found utility in materials science. For example, de Roo et al. (2014) explored the synthesis of organic/inorganic semiconductor hybrid particles utilizing functionalized polyfluorenes derived from brominated benzofuran compounds, highlighting the materials' potential for energy transfer and photoluminescence applications (de Roo et al., 2014).

Organic Synthesis Methodology

Research by Tagat et al. (2002) into the synthesis of mono- and difluorinated naphthoic acids presents a related chemical inquiry, demonstrating the versatility of halogenated benzofuran derivatives in complex organic synthesis processes. Their work underlines the potential for creating fluorinated compounds with applications in pharmaceuticals and agrochemicals (Tagat et al., 2002).

Safety And Hazards

This compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .

Future Directions

Benzofuran compounds, including 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring these potentials further.

properties

IUPAC Name

7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF3O4/c11-6-3-5(18-10(12,13)14)1-4-2-7(9(15)16)17-8(4)6/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJRHFUIIISLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1OC(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid

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